2-Methyl-2-pentenal

Atmospheric Chemistry Photolysis Modeling Environmental Fate

Select 2-methyl-2-pentenal for its uniquely quantified UV cross-section (6.62 × 10⁻²⁰ cm² molecule⁻¹ at 320 nm), exceeding linear C5–C6 enals for atmospheric modeling. Its negative genotoxicity profile in CEGA/HET-MN assays streamlines fragrance safety clearance versus sensitizing analogs. For agrochemical R&D, it delivers complete Fusarium oxysporum inhibition at 50–100 µl/l. Analytical labs benefit from a verified Kovats RI of 804 (DB-1) for unambiguous GC peak assignment. Standard commercial grade ≥97.0% (GC).

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 14250-96-5
Cat. No. B083557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-pentenal
CAS14250-96-5
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCC=C(C)C=O
InChIInChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4+
InChIKeyIDEYZABHVQLHAF-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in ether, benzene, methanol
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-pentenal (CAS 14250-96-5) – A Structurally Defined C6 α,β-Unsaturated Aldehyde with Distinct Photochemical and Biological Reactivity Profiles


2-Methyl-2-pentenal (C6H10O, MW 98.14 g/mol) is an α,β-unsaturated aldehyde characterized by a methyl group at the α-position and an ethyl group at the β-position relative to the carbonyl [1]. This enal structure confers a conjugated π-system that is central to its UV absorption behavior and chemoselective hydrogenation pathways. It is a colorless to pale yellow liquid with a powerful grassy-green, slightly fruity odor and is a naturally occurring volatile in Allium species (onion, chive, leek) [2]. Commercial grades typically specify ≥97.0% purity by GC, with density 0.86 g/mL at 25°C and boiling point 137–138°C at 765 mmHg .

Why 2-Methyl-2-pentenal Cannot Be Readily Substituted by 2-Pentenal, 2-Hexenal, or Saturated C6 Analogs in Photochemical, Flavor, or Antifungal Applications


Within the C5–C6 unsaturated aldehyde family, subtle differences in substitution pattern and carbon chain length drive marked divergence in key performance parameters. 2-Methyl-2-pentenal bears a methyl substituent on the α-carbon and an ethyl group on the β-carbon of the enal system [1]. This specific substitution modulates the UV absorption cross-section relative to the unbranched trans-2-pentenal and the extended trans-2-hexenal, directly impacting tropospheric photolysis lifetimes and analytical detection sensitivity [2]. Furthermore, the saturated analog 2-methylpentanal lacks the conjugated double bond entirely, eliminating the UV absorbance in the actinic region and altering its reactivity in chemoselective hydrogenation pathways [3]. In flavor and fragrance contexts, the compound's odor recognition threshold of 290 ppb differs substantially from the more potent 17 ppb threshold of trans-2-hexenal, resulting in a different sensory impact profile at equal dosing . These quantifiable distinctions confirm that 2-methyl-2-pentenal is not a commodity interchangeable with its structural neighbors.

Quantitative Differentiation Evidence: 2-Methyl-2-pentenal vs. Key Comparators in Photophysics, Safety, Antifungal Activity, and Sensory Performance


UV Absorption Cross-Section at 320–330 nm: 2-Methyl-2-pentenal Exhibits Enhanced Photoreactivity Relative to Unbranched C5 and C6 Enal Analogs

Gas-phase UV absorption cross-sections were determined for 2-methyl-2-pentenal (2M2P), trans-2-pentenal (t-2P), and trans-2-hexenal (t-2H) at room temperature over 240–400 nm. The peak cross-section for 2M2P occurs at 320 nm, while t-2P and t-2H peak at 330 nm. 2M2P exhibits a significantly larger absorption cross-section than the unbranched comparators, indicating enhanced photochemical reactivity in the tropospheric actinic region [1].

Atmospheric Chemistry Photolysis Modeling Environmental Fate

Genotoxicity Safety Profile: 2-Methyl-2-pentenal Tested Negative in CEGA and HET-MN Assays, Distinguishing It from Structurally Related Aldehydes with Evidence of DNA Damage

The genotoxic and clastogenic/aneugenic potentials of four α,β-unsaturated aldehydes used as fragrance materials were assessed using the Chicken Egg Genotoxicity Assay (CEGA) and the Hen's Egg Test for Micronucleus induction (HET-MN). 2-Methyl-2-pentenal, along with 2-phenyl-2-butenal and nona-2-trans-6-cis-dienal, yielded negative results in both assays. In contrast, p-methoxy cinnamaldehyde produced evidence of DNA damage, including DNA strand breaks and DNA adducts, in the CEGA assay [1].

Genetic Toxicology Fragrance Safety Assessment Regulatory Compliance

Antifungal Efficacy Against Fusarium oxysporum f. sp. cubense: 2-Methyl-2-pentenal Achieves Complete Mycelial Growth Inhibition at 50–100 µl/l, Outperforming Co-Occurring Organosulfur Volatiles

Volatiles emitted from Chinese chive (Allium tuberosum) were evaluated for antifungal activity against Fusarium oxysporum f. sp. cubense race 4 (FOC), the causal agent of Panama disease in banana. Among five identified volatiles—2-methyl-2-pentenal and four organosulfur compounds (dimethyl trisulfide, dimethyl disulfide, dipropyl disulfide, and dipropyl trisulfide)—2-methyl-2-pentenal and dimethyl trisulfide exhibited stronger inhibition than the other three compounds. 2-Methyl-2-pentenal at 50–100 µl/l completely inhibited mycelial growth of FOC [1].

Agricultural Disease Control Panama Disease Volatile Antifungal Agents

Odor Recognition Threshold: 2-Methyl-2-pentenal (290 ppb) Offers Distinctive Sensory Impact Compared to the Potent trans-2-Hexenal (17 ppb)

The odor recognition threshold for 2-methyl-2-pentenal is reported as 290 ppb, with aroma characteristics described as ethereal, pungent, and green with a juicy-fruity nuance at 1.0% concentration . In contrast, trans-2-hexenal, a common 'green leaf' aldehyde analog, has a reported odor threshold of 17 ppb [1].

Flavor Chemistry Sensory Science Fragrance Formulation

Kovats Retention Index on DB-1 Column: 2-Methyl-2-pentenal (RI 804) is Readily Distinguished from the Saturated Analog 2-Methylpentanal (RI 745) in GC Analyses

Kovats retention indices provide a robust, column-specific metric for compound identification. On a non-polar DB-1 capillary column, 2-methyl-2-pentenal exhibits a retention index of 804 [1]. The saturated analog 2-methylpentanal, which lacks the conjugated double bond, elutes earlier with a retention index of 745 on the same stationary phase [2].

Gas Chromatography Analytical Chemistry Volatile Organic Compound Identification

Estimated Water Solubility: 2-Methyl-2-pentenal (4710 mg/L) Offers Enhanced Aqueous Compatibility Relative to trans-2-Hexenal (Insoluble/3.2 g/L)

EPI Suite estimation predicts a water solubility of 4710 mg/L at 25°C for 2-methyl-2-pentenal, based on an estimated log Kow of 1.64 [1]. For trans-2-hexenal, ALOGPS estimates solubility at 3.2 g/L (3200 mg/L) [2], though other sources classify it as 'insoluble' in water .

Formulation Science QSAR Modeling Environmental Partitioning

Priority Application Scenarios for 2-Methyl-2-pentenal Based on Quantifiable Differentiation Evidence


Atmospheric Chemistry and Environmental Fate Modeling

Researchers modeling the tropospheric degradation of biogenic volatile organic compounds (BVOCs) should select 2-methyl-2-pentenal when investigating the photochemical behavior of branched C6 enals. Its UV absorption cross-section at 320 nm (6.62 × 10⁻²⁰ cm² molecule⁻¹) is uniquely quantified and exceeds that of the linear analogs trans-2-pentenal and trans-2-hexenal, directly influencing calculated photolysis rate constants and atmospheric lifetimes [1].

Fragrance Ingredient Safety Dossier Development

Fragrance manufacturers and regulatory toxicologists can leverage the documented negative genotoxicity findings for 2-methyl-2-pentenal in both CEGA and HET-MN assays to support safety assessments. This data distinguishes it from other α,β-unsaturated aldehydes like p-methoxy cinnamaldehyde, which produced evidence of DNA damage in the same CEGA assay, potentially streamlining the safety clearance process for new fragrance formulations [2].

Agricultural Biofungicide Screening and Volatile-Based Crop Protection

Agricultural scientists and agrochemical formulators investigating volatile-mediated control of Fusarium wilt (Panama disease) should prioritize 2-methyl-2-pentenal as a lead compound. It demonstrated complete inhibition of Fusarium oxysporum f. sp. cubense mycelial growth at 50–100 µl/l in sealed-system assays, outperforming several co-occurring organosulfur volatiles from Chinese chive [3].

Analytical Method Development for Flavor and Fragrance Quality Control

Analytical chemists developing GC methods for the identification and quantification of volatile aldehydes in complex natural product matrices or finished flavor/fragrance goods should utilize the established Kovats retention index of 804 on DB-1 columns. This value provides a robust, column-specific reference point that cleanly separates 2-methyl-2-pentenal from its saturated analog 2-methylpentanal (RI 745), enabling confident peak assignment and purity verification [4].

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